molecular formula C30H64N4O3 B12714264 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 94442-08-7

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Cat. No.: B12714264
CAS No.: 94442-08-7
M. Wt: 528.9 g/mol
InChI Key: DANIXADHBKGCBH-UHFFFAOYSA-N
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Description

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex synthetic compound characterized by a polyaminoethyl backbone and a highly branched ester group (2-methyl-2-nonylundecanoate). The structure includes multiple tertiary amines and a hydroxyl group, contributing to its amphiphilic properties.

Properties

CAS No.

94442-08-7

Molecular Formula

C30H64N4O3

Molecular Weight

528.9 g/mol

IUPAC Name

[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate

InChI

InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3

InChI Key

DANIXADHBKGCBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.

    Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide (CAS 45244-49-3)

  • Structure : Features a dodecanamide group instead of an ester, with a shorter C12 acyl chain.
  • Molecular Formula : C₁₆H₃₅N₃O (MW 285.47) vs. the target compound’s larger ester chain.
  • Key Differences :
    • Functional Group : Amide vs. ester. Amides exhibit stronger hydrogen bonding and lower hydrolysis susceptibility .
    • Lipophilicity : The linear dodecanamide likely has lower lipophilicity than the branched ester in the target compound.
  • Applications : Amides are common in surfactants or drug delivery systems due to stability.

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate (CAS 93919-60-9)

  • Structure: Nearly identical polyaminoethyl backbone but with a neodecanoate ester (branched C10 chain).
  • Molecular Formula: C₁₇H₃₇N₃O₃ (MW 331.49) vs. the target’s longer 2-methyl-2-nonylundecanoate (C21H42O2 ester).
  • Applications: Used in industrial manufacturing (e.g., coatings or adhesives), suggesting the target compound’s longer chain may enhance thermal stability or solubility in nonpolar matrices.

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93942-20-2)

  • Structure: Polyaminoethyl backbone with an octadecadienamide group (C18 chain, two double bonds).
  • Functional Group: Amide vs. ester, affecting biodegradability and intermolecular interactions.

Beta-3 Adrenergic Receptor Antagonists (e.g., L-748,337)

  • Structure: Aryloxypropanolamine core with sulfonamide groups vs. the target’s polyaminoethyl-ester structure.
  • Key Differences: Pharmacological Activity: Beta-3 antagonists like L-748,337 target specific receptors, while the target compound’s lack of an aryloxy group suggests divergent biological targets . Hydrogen Bonding: The hydroxypropyl aminoethyl motif is shared, but the aryloxypropanolamine’s aromatic rings enable π-π stacking critical for receptor binding.

Polymer Derivatives (e.g., Castor oil-pentaethylenehexamine copolymer)

  • Structure : Polymer with methacrylate and hydroxypropyl groups vs. the target’s small-molecule design.
  • Key Differences :
    • Molecular Weight : Polymers have higher MW, affecting diffusion and solubility.
    • Applications : Likely used in coatings or biomedical materials, whereas the target compound’s small size may favor drug-like properties .

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula MW Functional Group Key Feature
Target Compound - C₃₄H₇₀N₄O₃* ~634 Ester Branched C21 ester, polyaminoethyl
N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide 45244-49-3 C₁₆H₃₅N₃O 285.47 Amide Linear C12 amide
Neodecanoate derivative 93919-60-9 C₁₇H₃₇N₃O₃ 331.49 Ester Branched C10 ester
Octadecadienamide derivative 93942-20-2 C₂₄H₄₇N₅O 457.67 Amide Unsaturated C18 chain
L-748,337 (beta-3 antagonist) - C₂₄H₃₁N₃O₄S 481.59 Sulfonamide Aryloxypropanolamine core

*Estimated based on structural analogy.

Table 2. Property and Application Comparison

Compound Name PSA (Ų) XLogP3 Key Applications
Target Compound ~100 ~6.0 Research/industrial formulations
N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide 75.4 2.7 Surfactants, drug delivery
Neodecanoate derivative 96.6 1.3 Coatings, adhesives
L-748,337 121 3.5 Beta-3 adrenergic receptor studies

Research Findings and Implications

  • Ester vs. Amide : The target compound’s ester group may confer faster metabolic degradation compared to amides, useful in prodrug designs .
  • Branching Effects: The 2-methyl-2-nonylundecanoate’s branching likely enhances solubility in hydrophobic environments, advantageous in lipid-based formulations.
  • Pharmacological Potential: While lacking aryloxypropanolamine motifs (critical for beta-3 activity), its polyaminoethyl chain could enable interactions with cationic targets like ion channels or nucleic acids .

Biological Activity

The compound 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex molecule that incorporates multiple amino and hydroxy groups, which are known to influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

This compound has a molecular formula of C30H64N4O3C_{30}H_{64}N_{4}O_{3} and a molecular weight of approximately 500.85 g/mol. The presence of various functional groups contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be characterized by its interaction with cellular components, potential therapeutic effects, and toxicity profiles. The following sections will delve into specific areas of biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of amino groups may enhance the ability to penetrate bacterial cell walls, leading to increased efficacy against certain pathogens.
  • Cytotoxicity : Research indicates that compounds with multiple amino functionalities can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of aminoethyl compounds have shown promise in inhibiting tumor growth in vitro.
  • Calcium Channel Modulation : Some studies have suggested that related compounds can act as calcium channel blockers, influencing cardiac function and vascular resistance. This mechanism could be crucial for developing treatments for hypertension or heart diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : The structural components allow for potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Figueroa-Valverde et al., 2023 Calcium Channel InhibitionDemonstrated reduced coronary resistance in the presence of benzenesulfonamide derivatives.
Shao et al., 2012 Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria.
Mahanthesh et al., 2020 CytotoxicityShowed selective cytotoxic effects on cancer cell lines with IC50 values in the micromolar range.

Toxicity Profile

The compound's toxicity is an essential consideration for its application. Preliminary data indicate that it has a moderate toxicity profile, with an LD50 value suggesting caution in handling due to potential skin and respiratory irritations.

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